

Cesium-135 in Nuclear Fission: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium-135

Cat. No.: B1237729

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of **Cesium-135** (^{135}Cs) in nuclear fission reactors. ^{135}Cs is a long-lived fission product of significant interest in the fields of nuclear waste management, environmental science, and radiopharmaceutical development. This document details its formation pathways, nuclear properties, and the experimental methodologies used for its quantification.

Introduction to Cesium-135

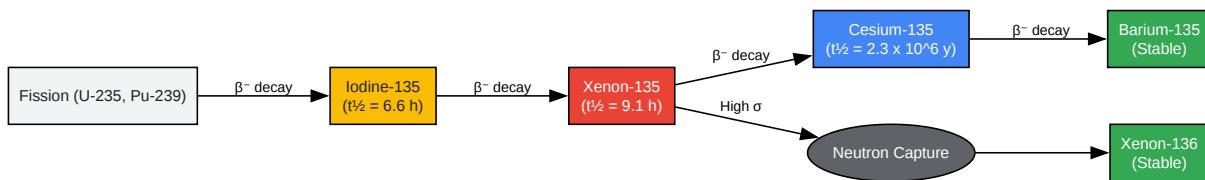
Cesium-135 is one of the seven long-lived fission products, characterized by a half-life of approximately 2.3 million years.^{[1][2]} It decays via low-energy beta emission to the stable Barium-135.^{[1][3]} Due to its long half-life and mobility in the environment, ^{135}Cs is a crucial radionuclide to consider in the long-term safety assessments of geological repositories for nuclear waste. While its low decay energy and lack of gamma radiation make it less acutely hazardous than Cesium-137, its persistence necessitates thorough understanding and management.^[2]

Production Pathways of Cesium-135 in Nuclear Reactors

The primary production route for ^{135}Cs in a nuclear reactor is through the beta decay of its precursor, Xenon-135 (^{135}Xe). However, the production is significantly influenced by the

neutronic environment of the reactor due to the properties of ^{135}Xe .

Fission Product Yield


Cesium isotopes are prominent fission products, with the mass-135 chain having a significant cumulative fission yield.[4][5] The yield of ^{135}Cs is directly linked to the fission of heavy nuclei such as Uranium-235 (^{235}U) and Plutonium-239 (^{239}Pu).

The Role of Xenon-135

The immediate precursor to ^{135}Cs is ^{135}Xe , which has an exceptionally high thermal neutron capture cross-section.[2] This property leads to a phenomenon known as "xenon poisoning" in thermal reactors. A significant fraction of the ^{135}Xe produced from fission is transmuted to the stable Xenon-136 (^{136}Xe) upon capturing a neutron, thereby bypassing the decay path to ^{135}Cs .[2] The amount of ^{135}Cs ultimately produced is therefore highly dependent on the neutron flux within the reactor. At high neutron fluxes, a larger proportion of ^{135}Xe is converted to ^{136}Xe , resulting in a lower effective yield of ^{135}Cs .

A secondary, minor pathway for ^{135}Cs production involves successive neutron capture by the stable fission product Cesium-133 (^{133}Cs) to form Cesium-134 (^{134}Cs), which can then capture another neutron to become ^{135}Cs .[2]

The following diagram illustrates the primary production and decay pathways for **Cesium-135**.

[Click to download full resolution via product page](#)

Primary production pathway of **Cesium-135**.

Quantitative Data

The following tables summarize key quantitative data related to the production and properties of **Cesium-135**.

Table 1: Nuclear Properties of **Cesium-135**

Property	Value
Half-life	2.3×10^6 years[1][2]
Decay Mode	Beta (β^-)
Decay Product	Barium-135 (stable)[1]
Beta Decay Energy	0.269 MeV[3]

Table 2: Fission Yields for the Mass-135 Chain

Fissile Nuclide	Thermal Fission Yield (%)
Uranium-235	6.41[6][7]
Plutonium-239	> 6[5]

Table 3: Neutron Capture Cross-Sections

Isotope	Thermal Neutron Capture Cross-Section (barns)	Resonance Integral (barns)
Xenon-135	$\sim 2.6 \times 10^6$	-
Cesium-135	8.57 ± 0.25 [8][9]	45.3 ± 3.2 [8][9]
Cesium-133	~29	~400

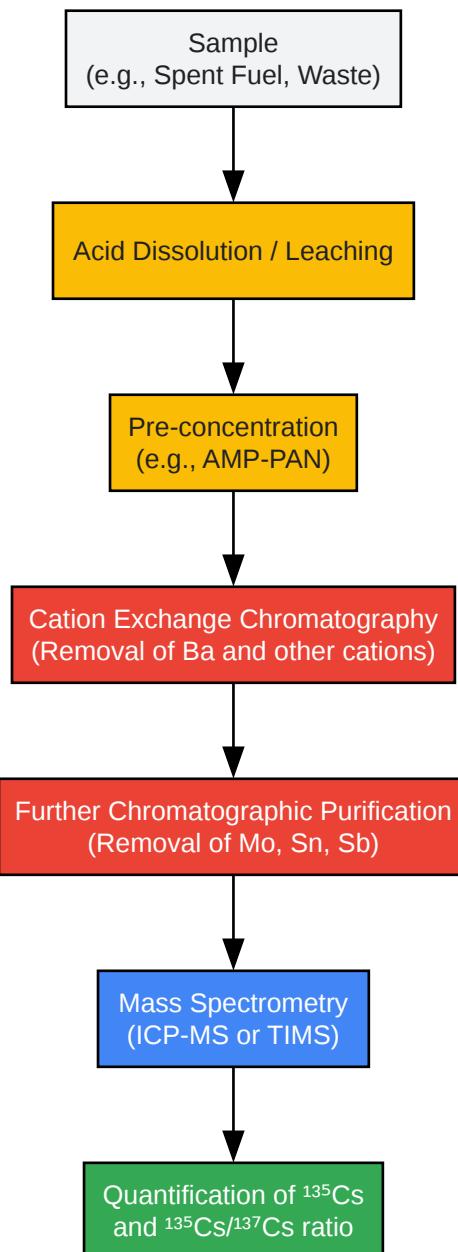
Experimental Protocols for Cesium-135 Quantification

The long half-life and low-energy beta decay of ^{135}Cs make its radiometric detection challenging. Therefore, mass spectrometry techniques are typically employed for its

quantification, often requiring extensive chemical separation to remove isobaric interferences, primarily from Barium-135, and other interfering radionuclides.

Sample Preparation and Dissolution

The initial step involves the dissolution of the sample matrix, which can vary from spent nuclear fuel to environmental samples.


- Spent Nuclear Fuel: Dissolution is typically achieved using strong acids, such as nitric acid, often in a hot cell environment due to the high radioactivity of the material.[10]
- Solid Wastes (e.g., steel, zirconium alloys): Leaching with aqua regia or other strong acid mixtures at elevated temperatures is a common method.[11]
- Ion Exchange Resins: Acid leaching, for instance with 5 M HNO_3 , can be used to extract cesium.[11]

Chemical Separation of Cesium

A multi-stage chemical separation is crucial to isolate cesium from the complex sample matrix and eliminate interferences.

- Pre-concentration: Cesium can be selectively pre-concentrated from large volume aqueous samples using materials like ammonium molybdate (AMP) embedded in a matrix such as polyacrylonitrile (PAN).[10][12][13]
- Chromatographic Purification: Cation exchange chromatography is a key step to separate cesium from other elements. Resins like AG 50W-X8 are commonly used.[11][12] This step is critical for removing barium, which has a stable isotope, ^{135}Ba , that interferes with the mass spectrometric measurement of ^{135}Cs .
- Removal of Other Interferences: Additional chromatographic steps may be necessary to remove other interfering elements such as molybdenum, tin, and antimony.[12]

The following diagram illustrates a typical experimental workflow for the separation and quantification of **Cesium-135**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [osti.gov](#) [osti.gov]
- 2. [Caesium-135](#) [chemeurope.com]
- 3. [atom.kaeri.re.kr](#) [atom.kaeri.re.kr]
- 4. [hpschapters.org](#) [hpschapters.org]
- 5. [Purification and measurement of 135Cs/137Cs in nuclear debris - American Chemical Society](#) [acs.digitellinc.com]
- 6. [cdnsciencepub.com](#) [cdnsciencepub.com]
- 7. [researchgate.net](#) [researchgate.net]
- 8. [tandfonline.com](#) [tandfonline.com]
- 9. [tandfonline.com](#) [tandfonline.com]
- 10. [researchgate.net](#) [researchgate.net]
- 11. [orbit.dtu.dk](#) [orbit.dtu.dk]
- 12. [Determination of 135Cs concentration and 135Cs/137Cs ratio in waste samples from nuclear decommissioning by chemical separation and ICP-MS/MS - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 13. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Cesium-135 in Nuclear Fission: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1237729#cesium-135-production-in-nuclear-fission-reactors\]](https://www.benchchem.com/product/b1237729#cesium-135-production-in-nuclear-fission-reactors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com